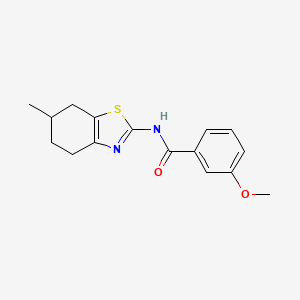
3-甲氧基-N-(6-甲基-4,5,6,7-四氢-1,3-苯并噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a tetrahydrobenzo[d]thiazole moiety
科学研究应用
抗氧化和抗炎特性
静脉功能不全和静脉曲张
心脏病和胆固醇调节
白内障预防
抗癌特性
吲哚衍生物和抗病毒活性
作用机制
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with our compound, have been found to bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that our compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Therefore, it’s plausible that our compound may also affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound may also produce a variety of molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved through the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine to yield the desired benzamide.
Cyclization: The tetrahydrobenzo[d]thiazole ring is formed through a cyclization reaction involving the appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium bor
生物活性
3-Methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antiproliferative and antibacterial effects, as well as its mechanisms of action based on various research findings.
Chemical Structure and Properties
The compound's structure features a benzamide backbone with a methoxy group and a tetrahydro-benzothiazole moiety. The molecular formula is C16H18N2O2S, and its IUPAC name is 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide.
| Property | Value |
|---|---|
| Molecular Weight | 302.39 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| LogP | Not specified |
Antiproliferative Activity
Research has demonstrated that 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibits notable antiproliferative effects against various cancer cell lines. In a study comparing several derivatives, the compound showed an IC50 value ranging from 1.2 to 5.3 μM against different cancer types such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
Case Study: Antiproliferative Effects
In vitro studies indicated that the compound's activity was comparable to standard chemotherapeutics like doxorubicin. The mechanism behind this activity may involve the induction of apoptosis in cancer cells or inhibition of cell cycle progression .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. It demonstrated significant activity against Gram-positive bacteria such as Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 8 μM. This suggests potential applications in treating infections caused by resistant bacterial strains .
The biological activity of 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The benzothiazole moiety may inhibit enzymes involved in cellular proliferation.
- Receptor Modulation : The compound could modulate receptor activity linked to cell survival pathways.
Comparative Analysis of Related Compounds
To further understand the biological activity of this compound, it is beneficial to compare it with related structures.
Table 2: Comparison of Biological Activities
| Compound Name | Antiproliferative IC50 (μM) | Antibacterial MIC (μM) |
|---|---|---|
| 3-Methoxy-N-(6-methyl-4,5,6,7-tetrahydro...) | 1.2 - 5.3 | 8 |
| Doxorubicin | ~0.5 | N/A |
| Etoposide | ~10 | N/A |
属性
IUPAC Name |
3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNXOWMJZQAKPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













